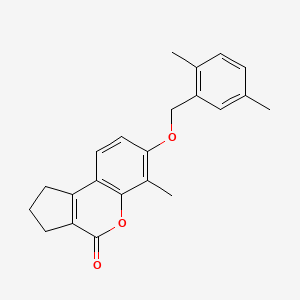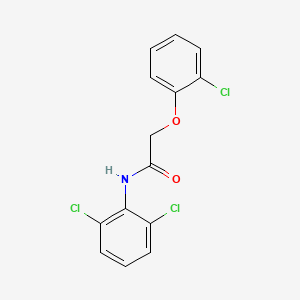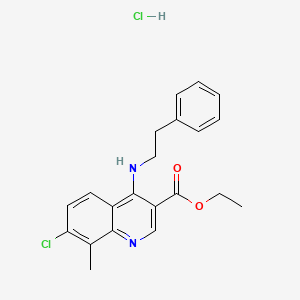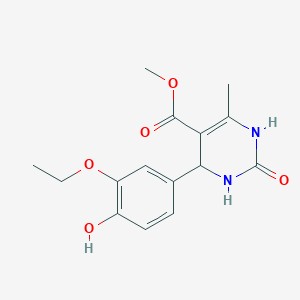![molecular formula C20H17N3O4S B5030987 5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5030987.png)
5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a dihydropyridine ring, and various functional groups such as acetyl, methyl, nitrophenyl, and carbonitrile. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
The synthesis of 5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Functional group modifications: The acetyl, methyl, nitrophenyl, and carbonitrile groups can be introduced through various substitution and addition reactions.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds or carbonyl groups, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatization.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics, such as conductivity or optical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, which can lead to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile include other heterocyclic compounds with furan and dihydropyridine rings. Some examples are:
4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile: Similar structure but without the acetyl group.
5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine: Similar structure but without the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-acetyl-4-(furan-3-yl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-18(13(2)24)19(15-6-7-27-10-15)17(9-21)20(22-12)28-11-14-4-3-5-16(8-14)23(25)26/h3-8,10,19,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTOFXONAWOUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C#N)C3=COC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5030927.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)
![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)

![N-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
![4-butoxy-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5030974.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)

![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)
